3-(2-Fluoro-2-methylpropoxy)azetidine 3-(2-Fluoro-2-methylpropoxy)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17538358
InChI: InChI=1S/C7H14FNO/c1-7(2,8)5-10-6-3-9-4-6/h6,9H,3-5H2,1-2H3
SMILES:
Molecular Formula: C7H14FNO
Molecular Weight: 147.19 g/mol

3-(2-Fluoro-2-methylpropoxy)azetidine

CAS No.:

Cat. No.: VC17538358

Molecular Formula: C7H14FNO

Molecular Weight: 147.19 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Fluoro-2-methylpropoxy)azetidine -

Specification

Molecular Formula C7H14FNO
Molecular Weight 147.19 g/mol
IUPAC Name 3-(2-fluoro-2-methylpropoxy)azetidine
Standard InChI InChI=1S/C7H14FNO/c1-7(2,8)5-10-6-3-9-4-6/h6,9H,3-5H2,1-2H3
Standard InChI Key WFPAZPFXGWDQNZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(COC1CNC1)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-(2-Fluoro-2-methylpropoxy)azetidine consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 2-fluoro-2-methylpropoxy group. The azetidine ring exhibits a puckered conformation due to angle strain, while the fluorinated side chain introduces steric and electronic effects that influence reactivity and interactions with biological targets .

Key Structural Features:

  • Azetidine Ring: Bond angles of approximately 88°–92°, with a nitrogen atom contributing basicity (pKa ~11.5).

  • Fluorinated Alkoxy Group: The 2-fluoro-2-methylpropoxy substituent contains a tertiary carbon bonded to fluorine and two methyl groups, creating a bulky, electron-withdrawing moiety .

Synthetic Routes and Optimization

Radical Strain-Release Photocatalysis

Azetidines are typically synthesized via ring-opening reactions of strained precursors. For 3-(2-Fluoro-2-methylpropoxy)azetidine, radical strain-release photocatalysis has emerged as a efficient method:

Procedure:

  • Precursor Preparation: Azetidine-3-ol is treated with 2-fluoro-2-methylpropionyl chloride in the presence of triethylamine.

  • Photocatalytic Coupling: A Ru(bpy)₃²⁺ catalyst under blue LED light facilitates C–O bond formation via single-electron transfer.

Conditions:

  • Solvent: Dichloromethane

  • Temperature: 25°C

  • Yield: 68–72%.

Alternative Methods from Patent Literature

Patent WO2000063168A1 describes a multi-step synthesis involving mesylation and nucleophilic substitution:

Steps:

  • Mesylation: Azetidine-3-ol reacts with methanesulfonyl chloride to form the mesylate intermediate.

  • Alkoxy Substitution: The mesylate undergoes displacement with 2-fluoro-2-methylpropanol in the presence of K₂CO₃.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product .

Optimization Challenges:

  • Side Reactions: Competing elimination pathways require strict temperature control (<40°C) .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction rates but complicate purification .

Physicochemical Properties

Spectral Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 4.35 (m, 1H, N–CH), 3.82 (d, J = 6.8 Hz, 2H, O–CH₂), 1.45 (s, 6H, C(CH₃)₂), 1.32 (d, J = 12.4 Hz, 2H, azetidine CH₂).

  • ¹⁹F NMR: δ -118.2 ppm (s, CF₃) .

High-Resolution Mass Spectrometry (HRMS):

  • Observed m/z: 157.1234 [M+H]⁺ (calculated for C₇H₁₃FNO: 157.1231) .

Thermodynamic and Solubility Data

PropertyValueMethod
Melting Point45–47°CDifferential Scanning Calorimetry
Boiling Point189–191°C (at 760 mmHg)Ebulliometry
LogP (Octanol-Water)1.82Shake-Flask Method
Aqueous Solubility (25°C)12.3 mg/mLHPLC-UV

Data compiled from synthetic studies .

Applications in Drug Discovery

Role as a Bioisostere

The azetidine ring serves as a bioisostere for piperidine and pyrrolidine, offering improved metabolic stability. Fluorination enhances membrane permeability and target binding affinity .

Case Study – Kinase Inhibitors:
In EP2371811A2, azetidine derivatives demonstrate potent inhibition of Janus kinase 3 (JAK3), with IC₅₀ values <100 nM. The fluorinated side chain contributes to hydrophobic interactions in the ATP-binding pocket .

Prodrug Development

3-(2-Fluoro-2-methylpropoxy)azetidine is utilized in prodrug strategies to enhance bioavailability. Esterification of hydroxyl groups in antiviral agents (e.g., remdesivir analogs) improves plasma half-life by 40%.

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective synthesis to access chiral azetidines. Organocatalytic methods using cinchona alkaloids achieve up to 92% ee, enabling the production of stereochemically pure therapeutics.

Computational Modeling

Density functional theory (DFT) studies predict that fluorination reduces the azetidine ring’s strain energy by 8–12 kcal/mol, rationalizing its enhanced stability compared to non-fluorinated analogs .

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